molecular formula C16H11ClO3 B2894520 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one CAS No. 20043-65-6

3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2894520
CAS No.: 20043-65-6
M. Wt: 286.71
InChI Key: QLGZUPAEDKGXOM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-methoxy-2H-chromen-2-one is a coumarin derivative offered for research purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Coumarin-based compounds are a significant focus in medicinal chemistry due to their diverse biological activities. Structural analogues, particularly those featuring a chlorophenyl substituent, have demonstrated promising inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research . Studies suggest that the chloro-substituent on the phenyl ring can enhance this biological activity by influencing the electron density of the aromatic system . Furthermore, research on similar 3-(4-chlorophenyl) coumarin complexes has shown potential in antimicrobial investigations . The molecular framework of this compound makes it a valuable building block for researchers in drug discovery, particularly for those designing and synthesizing novel hybrid molecules for probing biological mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-19-13-7-4-11-8-14(16(18)20-15(11)9-13)10-2-5-12(17)6-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGZUPAEDKGXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl acetic acid and 7-methoxy-4-chromone.

    Condensation Reaction: The 4-chlorophenyl acetic acid is subjected to a condensation reaction with 7-methoxy-4-chromone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Cyclization: The resulting intermediate undergoes cyclization to form the chromen-2-one core structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Continuous flow reactors are used to achieve efficient and scalable production. These reactors allow for continuous feeding of reactants and removal of products, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

  • Chemistry It serves as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.
  • Biology It is investigated for potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
  • Medicine Explored for potential therapeutic uses, especially in the creation of new drugs for specific diseases.
  • Industry It is used to make materials with خاص properties, like dyes and polymers.

Biological Activities

3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one and its derivatives have shown a range of biological activities, making them valuable in pharmacological research. Coumarin derivatives, in general, exhibit antibacterial activity, which is significant for further rational development in this area . Some specific applications and findings include:

  • Antimicrobial Activity: Certain derivatives exhibit antimicrobial activities comparable to standard antimicrobial agents . For example, compound 4 showed considerable antifungal activity against A. fumigatus and A. flavus . The presence of a chloride ion (Cl)-linked phenyl group is essential for anti-tubercular activity .
  • Anticancer Activity: Research indicates that coumarin derivatives have anticancer potential . For instance, a study on pyran, dihydropyridine, and thiophene derivatives, starting from 3-acetyl coumarin, showed potent inhibition of cancer cells, with some compounds exhibiting a cytotoxic effect equivalent to standard drugs against breast cancer cell lines .
  • Enzyme Inhibition: Coumarin-Schiff base hybrids have been identified as potential acetylcholinesterase (AChE) inhibitors . The presence of chloro on C-4 of ring-B together with methoxy substituents on phenyl ring-A at the third position of the imine scaffold enhanced the AChE inhibition .

Use as a Brightening Agent

3-(4-chlorophenyl)-7-methoxy-coumarin can be applied as an optical brightening agent for synthetic textiles .

  • It can be applied to polyacrylonitrile or synthetic polyesters in the form of solutions in water or organic solvents, or as aqueous dispersions .
  • The compound can be combined with washing agents or added to spinning or extrusion compositions for producing fibers, threads, films, or other shaped products .
  • The brightening effect is excellent and stable to light and bleaching liquors containing chlorites .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins involved in biological processes.

    Pathways: Modulating signaling pathways, such as the MAPK/ERK pathway, to influence cellular functions.

The exact mechanism of action may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one, emphasizing substituent variations and their molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features References
This compound 4-Cl (phenyl), 7-OCH3 C₁₆H₁₁ClO₃ 286.71 Base structure for comparison
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 4-CH₃, 4-Cl (phenyl), 7-OCH3 C₁₇H₁₃ClO₃ 300.74 Methyl at position 4 enhances lipophilicity
3-(4-Chlorophenyl)-7-hydroxy-2H-chromen-2-one 7-OH, 4-Cl (phenyl) C₁₅H₉ClO₃ 272.68 Hydroxy group increases polarity
3-(3-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one 3-Cl (phenyl), 7-OH, 4-CH₃ C₁₆H₁₁ClO₃ 286.71 Meta-chloro substitution alters electronic effects
7-Chloro-4-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one 7-Cl, 4-OH, 3-(4-OCH₃Ph) C₁₆H₁₁ClO₄ 302.71 Chlorine at position 7; dual substituent effects

Key Observations :

  • Positional Isomerism: Shifting the chlorine from the para (4-) to meta (3-) position on the phenyl ring (e.g., vs.
  • Functional Group Effects : Replacing methoxy (-OCH₃) with hydroxy (-OH) at position 7 ( vs. ) reduces lipophilicity and introduces hydrogen-bonding capability, which may influence solubility and pharmacokinetics.
Physicochemical Properties
  • 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one : Reported to have a molar mass of 300.74 g/mol, with methoxy and methyl groups contributing to hydrophobic interactions .
  • 3-(4-Chlorophenyl)-7-hydroxy-2H-chromen-2-one : Characterized via ¹H NMR, IR, and UV/vis spectroscopy, confirming the presence of hydroxyl and chloro substituents .
  • Crystal Packing : Analogs like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one exhibit π-π stacking and intramolecular C–H···O interactions, stabilizing their crystal structures . Such features may correlate with melting points or solubility differences.

Biological Activity

3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one, a synthetic organic compound belonging to the class of chromen-2-one derivatives, exhibits a range of biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Overview of Biological Activities

The compound has been reported to possess significant anti-inflammatory , antioxidant , and antimicrobial properties. These activities are attributed to its unique structural features, including the presence of a 4-chlorophenyl group and a methoxy group, which enhance its interaction with biological targets.

Key Biological Activities

  • Anti-inflammatory Activity :
    • The compound has shown potential in reducing inflammation markers in various assays.
    • It modulates pathways such as MAPK/ERK, which are crucial in inflammatory responses.
  • Antioxidant Properties :
    • Studies indicate that this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
    • Its antioxidant capacity is comparable to established antioxidants in various assays, suggesting its potential for therapeutic use in oxidative stress-related conditions .
  • Antimicrobial Effects :
    • The compound exhibits antimicrobial activity against a spectrum of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For instance, it has been noted to inhibit MAO-B with an IC50 value indicating strong potency .
  • Cell Signaling Modulation : The compound influences key signaling pathways that regulate cellular functions, including apoptosis and cell proliferation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
This compound4-Chlorophenyl and Methoxy groupsAnti-inflammatory, AntioxidantNot specified
3-(4-chlorophenyl)-2H-chromen-2-oneLacks Methoxy groupReduced activityNot specified
7-methoxy-2H-chromen-2-oneLacks Chlorophenyl groupLimited activityNot specified

This table highlights the distinctiveness of this compound due to its unique combination of functional groups that enhance its biological efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies :
    • In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines such as AGS and HCT-116. For example, one derivative showed an IC50 value of 2.63 ± 0.17 µM against AGS cells .
  • Neuroprotective Potential :
    • Research indicates that this compound may protect neuronal cells from oxidative damage, suggesting its potential in treating neurodegenerative diseases .
  • Antimicrobial Efficacy :
    • The compound has been tested against multiple bacterial strains, showing significant inhibition rates that support its development as a new antimicrobial agent.

Q & A

Q. What are the common synthetic routes for 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one, and what are the critical reaction conditions?

The synthesis typically involves multi-step organic reactions, such as:

  • Coumarin core formation : Acid-catalyzed cyclization of substituted salicylaldehydes with methyl acetoacetate derivatives under reflux conditions .
  • Substituent introduction : Electrophilic substitution (e.g., chlorination at the 4-position) and methoxy group installation via Williamson ether synthesis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/chloroform) to achieve >95% purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • X-ray diffraction : Single-crystal analysis with SHELX software for bond length/angle validation (e.g., C=O bond at ~1.21 Å, π-π stacking interactions) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+^+ at m/z 301.0732) .

Q. What initial biological activities have been reported for this compound?

Preliminary studies indicate:

  • Antimicrobial activity : MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer potential : IC50_{50} of ~30 µM in MCF-7 breast cancer cells via apoptosis induction .
  • Anti-inflammatory effects : 40% COX-2 inhibition at 50 µM in vitro .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding interactions of this compound?

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.1 eV) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with targets (e.g., COX-2, DNA topoisomerase II) using AutoDock Vina. The 4-chlorophenyl group shows hydrophobic binding in enzyme pockets .
  • MD simulations : Assess stability in lipid bilayers for bioavailability predictions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains. Standardize protocols using CLSI guidelines .
  • Substituent effects : Compare analogs (e.g., 7-methoxy vs. 7-hydroxy derivatives) to isolate structure-activity relationships (SAR) .
  • Solubility issues : Use DMSO concentrations <1% or nanoformulations to improve bioavailability .

Q. What strategies optimize the synthetic yield and scalability of this compound?

  • Catalyst screening : Employ phase-transfer catalysts (e.g., TBAB) to enhance cyclization efficiency (yield increase from 60% to 85%) .
  • Solvent optimization : Replace ethanol with acetonitrile for higher regioselectivity in substitution reactions .
  • Flow chemistry : Continuous flow reactors reduce reaction time (from 12 h to 2 h) and improve reproducibility .

Methodological Notes

  • For crystallographic refinement, use SHELXL-2018 with twin-law corrections for high-resolution data .
  • In SAR studies, prioritize analogs with halogen (Cl, F) and methoxy substituents for enhanced bioactivity .
  • Validate biological assays with positive controls (e.g., doxorubicin for cytotoxicity) to ensure reliability .

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